molecular formula C23H18N4O2 B4613660 N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4613660
M. Wt: 382.4 g/mol
InChI Key: VIIMASMVLJZDMF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a quinoline-4-carboxamide derivative characterized by two key structural motifs:

  • Quinoline-4-carboxamide backbone: A bicyclic aromatic system with a carboxamide group at position 2.
  • A p-acetylamino phenyl group attached to the carboxamide nitrogen, which may enhance solubility and metabolic stability compared to unmodified aromatic amines.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15(28)25-16-9-11-17(12-10-16)26-23(29)19-14-22(21-8-4-5-13-24-21)27-20-7-3-2-6-18(19)20/h2-14H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMASMVLJZDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenyl.

    Formation of the Pyridinyl Group: The acetylated product is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling) to introduce the pyridinyl group.

    Formation of the Quinolinecarboxamide Moiety: The intermediate product is subjected to a cyclization reaction with 2-aminobenzamide under acidic conditions to form the quinolinecarboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to its dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs are synthesized via nucleophilic substitution or amidation reactions. For example, compound 5a1 was obtained in 64% yield by reacting intermediates with N-methylpiperazine . The target compound likely requires similar steps, substituting the acetylamino phenyl group.

Physicochemical Properties

  • Melting Points: Analogs with rigid substituents (e.g., 5a1: 182–184°C) exhibit higher melting points than those with flexible chains (e.g., 5a4: 168–170°C) . The acetylamino group in the target compound may elevate its melting point due to hydrogen-bonding interactions.
  • Purity : HPLC purity for analogs ranges from 96.9% to 99.7%, reflecting optimized synthetic protocols .

Notes and Limitations

Data Gaps: Direct data for N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide are absent in the provided evidence; comparisons rely on structural analogs.

Methodological Variability : Differences in antibacterial testing protocols (e.g., MIC determination) across studies limit direct activity comparisons .

Synthetic Feasibility: The acetylamino group may require protective strategies during synthesis to prevent undesired side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

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